molecular formula C22H22F3NO3 B1343389 3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone CAS No. 898762-03-3

3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone

Cat. No. B1343389
CAS RN: 898762-03-3
M. Wt: 405.4 g/mol
InChI Key: YKVSDIDSPHRJBV-UHFFFAOYSA-N
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Description

3-(8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl)-2-trifluorobenzophenone (hereafter referred to as “Compound A”) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. Compound A is an organofluorine compound, meaning it contains fluorine atoms in its molecular structure, and is a member of the class of compounds known as trifluorobenzophenones. This class of compounds has been studied for its potential applications in drug development and medicinal chemistry, due to its ability to bind to target proteins and modulate their activity.

Scientific Research Applications

Organic Synthesis and Structural Elucidation

  • Regioselectivity in Organic Synthesis : The acylation reactions involving dioxa-azaspirodecyl derivatives highlight the regioselectivity influenced by the base and acyl chloride used in the synthesis. These reactions demonstrate the formation of pyrroline derivatives and emphasize the role of the base in achieving specific product outcomes (Koszytkowska-Stawińska et al., 2004).
  • Structural Studies of Antitubercular Drugs : A detailed structural analysis of a dioxa-azaspirodecane compound shows its potential as an antitubercular drug. The study discusses the diastereomeric conformers and the rotational barrier, providing insights into the drug's chemical behavior (Richter et al., 2022).

Environmental and Analytical Chemistry

  • Pollutant Removal Applications : A Mannich base derivative incorporating the dioxa-azaspirodecane structure has been applied in environmental chemistry for the removal of carcinogenic azo dyes from water. This compound demonstrates high efficiency in sorbing pollutants, showcasing its potential in water purification technologies (Akceylan et al., 2009).

Antitubercular Drug Development

  • Efficacy Against Mycobacterium tuberculosis : Research on benzothiazinone derivatives, which include dioxa-azaspirodecane side chains, has shown significant potential in treating tuberculosis. These compounds exhibit strong activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, highlighting their importance in developing new antitubercular therapies (Pasca et al., 2010).

properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-7-2-1-6-18(19)20(27)17-5-3-4-16(14-17)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVSDIDSPHRJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643324
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone

CAS RN

898762-03-3
Record name [3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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